

biological activity of 4-**iodo-1-phenyl-1H-pyrazole** derivatives

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Compound of Interest

Compound Name: **4-*iodo-1-phenyl-1H-pyrazole***

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An In-depth Technical Guide to the Biological Activity of **4-*iodo-1-phenyl-1H-pyrazole*** Derivatives

Authored by a Senior Application Scientist Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.^[1] This guide focuses on a specific, highly versatile subclass: **4-*iodo-1-phenyl-1H-pyrazole*** derivatives. The introduction of a phenyl group at the N1 position and an iodine atom at the C4 position creates a molecular framework with significant therapeutic potential and synthetic versatility. The iodine atom, in particular, serves as a crucial synthetic handle, enabling extensive functionalization through various cross-coupling reactions to generate diverse molecular libraries.^[2] This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, targeting researchers and professionals in drug discovery. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Strategic Importance of the **4-*iodo-1-phenyl-1H-pyrazole* Core**

Pyrazole and its derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[1][3]} The unique chemical architecture of the **4-iodo-1-phenyl-1H-pyrazole** scaffold offers distinct advantages:

- The 1-Phenyl Group: This bulky aromatic substituent often plays a critical role in establishing key interactions with biological targets, influencing binding affinity and selectivity.
- The 4-Iodo Group: This is the scaffold's most strategic feature. The carbon-iodine bond is relatively weak, making the 4-position an ideal site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.^[2] This allows for the systematic and efficient introduction of a vast array of substituents, enabling fine-tuning of the molecule's biological activity in structure-activity relationship (SAR) studies.

Synthesis: Forging the Core Scaffold

The creation of these derivatives typically involves a two-stage process: formation of the pyrazole ring followed by regioselective iodination.

Formation of the 1-Phenyl-1H-pyrazole Ring

The most fundamental method for synthesizing the pyrazole nucleus is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and phenylhydrazine.^[1] This reaction efficiently constructs the five-membered heterocyclic ring.

Regioselective Iodination at the C4 Position

Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to its high electron density.^[4] Several methods have been optimized for the high-yield synthesis of 4-iodopyrazoles.

Key Iodination Methods:

- Iodine with an Oxidizing Agent: This is a widely used, cost-effective approach. Oxidants like hydrogen peroxide (H_2O_2) or ceric ammonium nitrate (CAN) are used to generate a more electrophilic iodine species (I^+) in situ, which then attacks the pyrazole ring.^{[2][5]} The I_2/H_2O_2

system is particularly noteworthy as a "green" chemistry method, using water as a solvent and producing water as the only byproduct.[\[2\]](#)

- N-Iodosuccinimide (NIS): NIS is a mild and highly selective iodinating agent, often preferred for substrates that are sensitive to harsher, oxidative conditions.[\[2\]](#)[\[6\]](#)

Experimental Protocol: Green Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

This protocol is adapted from established green iodination procedures.[\[2\]](#)

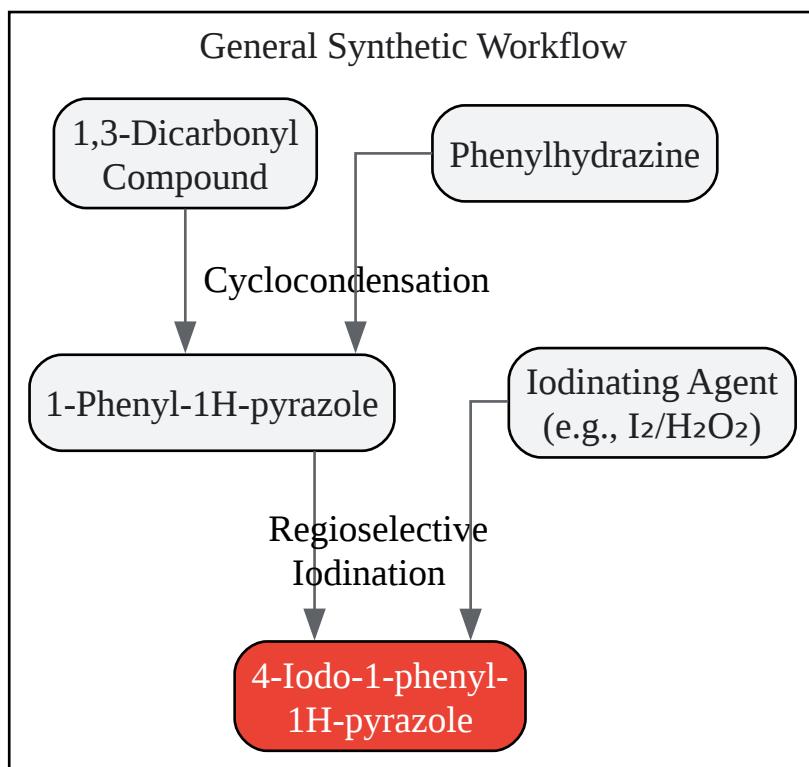
Materials:

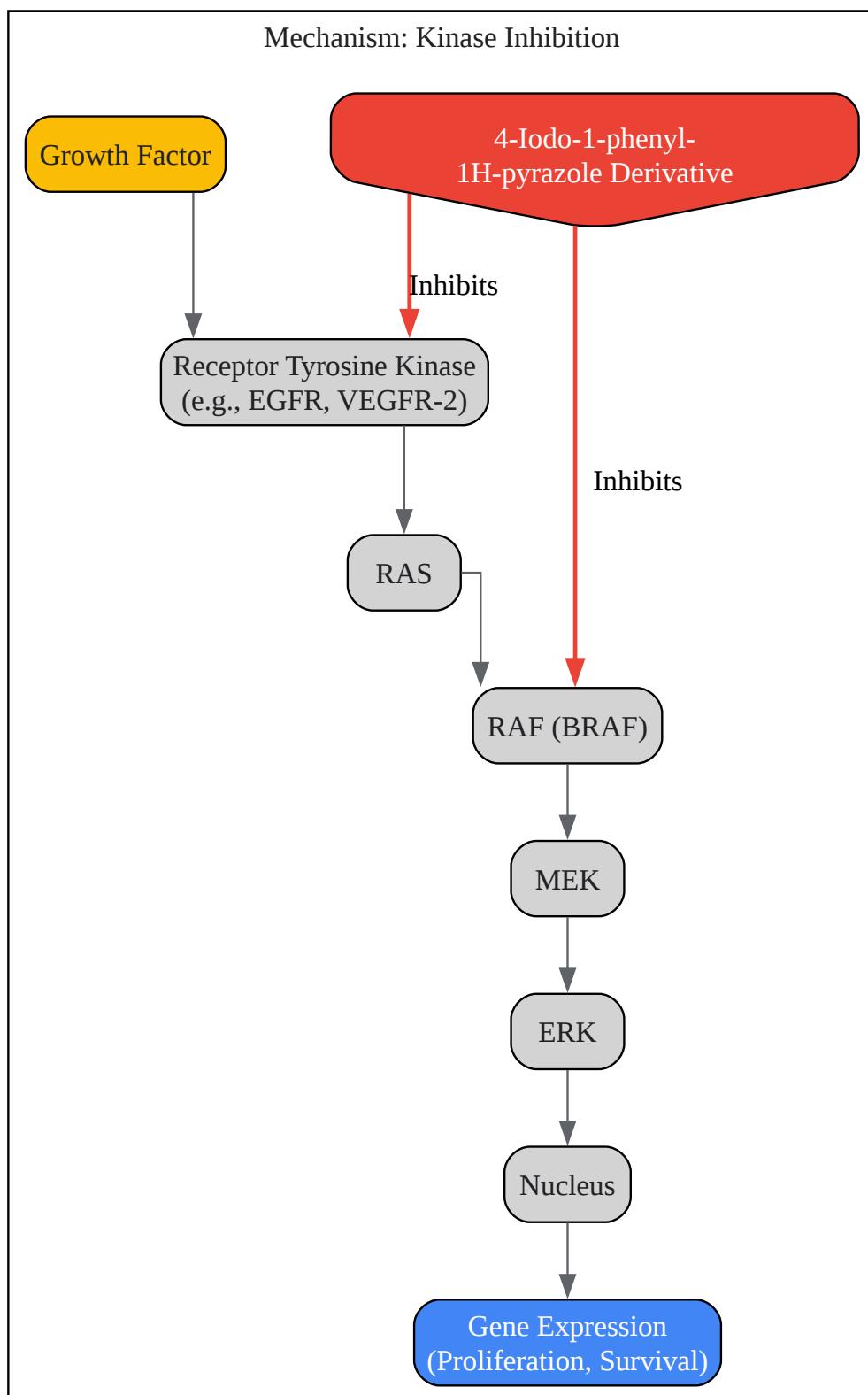
- 1-phenyl-1H-pyrazole (1.0 eq)
- Iodine (I_2) (0.5 eq)
- 30% Hydrogen Peroxide (H_2O_2) (0.6 eq)
- Water (H_2O)
- Ethyl acetate
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 eq) and suspend it in water.
- Add iodine (0.5 eq) to the stirred suspension.
- Slowly add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.
- Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

- Upon completion, dilute the mixture with water and transfer it to a separatory funnel.
- Extract the product into ethyl acetate (3x volumes).
- Combine the organic layers and wash with saturated aqueous sodium thiosulfate to quench and remove any unreacted iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.



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Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC_{50}) against various cancer cell lines.

Derivative Example	Target Cell Line	IC_{50} (μM)	Reference
Pyrazolo[4,3-f]quinoline derivative	HCT116 (Colon Cancer)	1.7	[7]
Fused pyrazole derivative (Compound 50)	HepG2 (Liver Cancer)	0.71	[7]
4,5-dihydro-1H-pyrazole-1-yl acetate (IVc)	MCF-7 (Breast Cancer)	87.4% inhibition	[8]
Pyrazolone-pyrazole derivative (Compound 27)	MCF-7 (Breast Cancer)	16.50	[7]
5-phenyl-1H-pyrazole derivative	WM266.4 (Melanoma)	2.63	[1]

Note: Direct comparison of IC_{50} values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells. [9] Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compound (**4-iodo-1-phenyl-1H-pyrazole** derivative) dissolved in DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, **4-iodo-1-phenyl-1H-pyrazole** derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Pyrazole derivatives show broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. [10][11]

- Mechanism of Action: A key mechanism is the inhibition of essential bacterial enzymes, such as type II topoisomerases (DNA gyrase and topoisomerase IV), which are vital for bacterial DNA replication and are distinct from their human counterparts. [12]* Quantitative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microbe.

Derivative Example	Microorganism	MIC (µg/mL)	Reference
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile	S. aureus (MRSA)	25.1 µM	[13]
(E)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one	S. aureus	32	[11]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide	E. coli	0.25	[10]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2)	A. niger (fungus)	1	[10]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. [10]

- Mechanism of Action: The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins. [3][14] Some derivatives also inhibit the production of other pro-inflammatory cytokines like TNF- α and IL-6. [14]* Quantitative Data: A common *in vivo* model is the carrageenan-induced rat paw edema test, where the reduction in swelling indicates anti-inflammatory activity.

Derivative Example	Activity Measurement	Result	Reference
1-phenyl-1H-pyrazole-5-acetic acid (Compound 18)	Carrageenan-induced rat paw edema	Strong anti-inflammatory activity	[15][16]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)	Carrageenan-induced rat paw edema	Better than Diclofenac standard	[10]
Pyrazole bearing benzenesulfonamide moiety (189c)	COX-2 Inhibition IC ₅₀	38.73 nM	[3]

Conclusion and Future Directions

The **4-iodo-1-phenyl-1H-pyrazole** framework represents a highly valuable and "privileged" scaffold in modern drug discovery. Its synthetic tractability, particularly the versatile 4-iodo position, provides an exceptional platform for generating large, diverse libraries of novel compounds. Research has consistently demonstrated that derivatives based on this core exhibit potent and often multi-targeted biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on leveraging the synthetic accessibility of this scaffold to perform extensive structure-activity relationship studies. The goal is to develop next-generation

derivatives with enhanced potency, improved selectivity for specific biological targets (e.g., mutant kinases or specific microbial enzymes), and optimized pharmacokinetic profiles to minimize off-target toxicity and improve clinical translatability.

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